对氯苯异丙基砜

描述

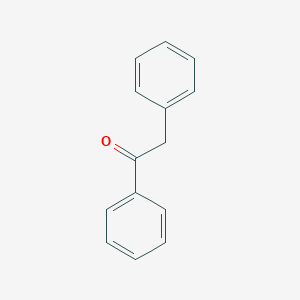

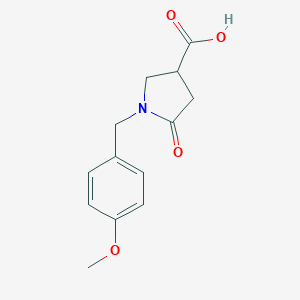

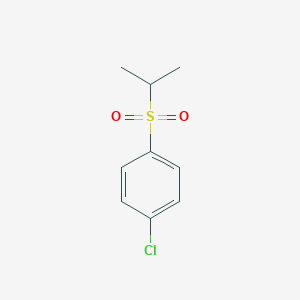

P-Chlorophenyl isopropyl sulfone is a chemical compound with the formula C9H11ClO2S . It is also known by other names such as Benzene, 1-chloro-4-(phenylsulfonyl)-; Sulfone, p-chlorophenyl phenyl; p-Chlorophenyl phenyl sulfone; R 242; Sulfenon; 4-Chlorodiphenyl sulfone; 4-Chlorophenyl phenyl sulfone; p-Monochlorophenyl phenyl sulfone; R-242-B; Compound R-242; ENT 17,941; Sulfenone; Trifenson .

Synthesis Analysis

The synthesis of sulfones like p-Chlorophenyl isopropyl sulfone has been a topic of interest in recent studies . Various methods for obtaining polysulfones and their prospects from the point of view of practical implementation have been considered . Traditional approaches towards sulfones have been reviewed, and novel emerging technologies for a more sustainable sulfone synthesis have been discussed .Molecular Structure Analysis

The molecular structure of p-Chlorophenyl isopropyl sulfone consists of 11 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . The molecular weight is 252.717 .Chemical Reactions Analysis

Sulfones, including p-Chlorophenyl isopropyl sulfone, are a class of condensation heterochain polymers containing sulfonic groups (‒SO2‒) in the main chain . They have been used in various chemical processes, leading to their description as 'chemical chameleons’ .Physical And Chemical Properties Analysis

Aromatic polysulfones, such as p-Chlorophenyl isopropyl sulfone, are known for their thermal resistance and high strength properties across a wide range of temperatures (–50…+220°C). They are classified as high-performance polymers . They are chemically inert, hydrolytically stable, and stable against the influence of acidic and alkali media .科学研究应用

源自对氯苯异丙基砜的聚合物,例如聚(偶氮甲亚砜),表现出半导体特性,在电子设备中具有潜在应用 (Rusu 等人,2007 年)。

对与对氯苯异丙基砜密切相关的全氟磺酸离子聚合物的研究,推进了电化学和聚合物物理学的理解,导致了最先进的表征技术和计算模型的发展 (Kusoglu 和 Weber,2017 年)。

使用类似砜化合物的反渗透膜已有效地从半导体废水中去除全氟辛烷磺酸 (PFOS),突出了它们在环境修复中的应用 (Tang 等人,2006 年)。

与对氯苯异丙基砜密切相关的甲基-(4-氯苯基)砜的晶体和分子结构已经得到研究,提供了对分子相互作用和材料科学中潜在应用的见解 (Adamovich 等人,2017 年)。

通过气相色谱法分离砜类化合物,包括与对氯苯异丙基砜类似的化合物,表明其在分析化学中的潜在用途 (Cates 和 Meloan,1963 年)。

对类似对氯苯异丙基砜的化合物进行了研究,以了解其在大鼠中诱导肝微粒体药物代谢酶的作用,表明潜在的药物应用 (Kimura 等人,1983 年)。

含有与对氯苯异丙基砜类似结构的磺化聚苯膜已被合成用于燃料电池系统,展示了它们在能源相关应用中的效用 (Jang 等人,2016 年)。

对类似于对氯苯异丙基砜的砜类的 α-卤代反应的研究,提供了对合成化学的见解以及在创建新化合物中的潜在应用 (Meyers 等人,2003 年)。

与对氯苯异丙基砜相关的改性聚砜支撑物的薄膜复合膜已被探索用于纳滤,表明它们在分离技术中的用途 (Peyravi 等人,2012 年)。

结构上与对氯苯异丙基砜相关的烯丙基 4-氯苯基砜已用于顺序 α-烷基化/钴催化的烯丙基取代,展示了其在有机合成中的多功能性 (Kojima 等人,2020 年)。

作用机制

While the exact mechanism of action for p-Chlorophenyl isopropyl sulfone is not specified, it’s worth noting that sulfone drugs generally target the dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway in bacteria . They act as a competitive inhibitor of p-aminobenzoic acid (PABA), leading to an inability to synthesize folate .

安全和危害

P-Chlorophenyl isopropyl sulfone may cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also toxic to aquatic life with long-lasting effects .

未来方向

The field of sulfone synthesis, including compounds like p-Chlorophenyl isopropyl sulfone, continues to evolve with new developments and emerging technologies for more sustainable synthesis . The focus is on novel or improved methodologies utilizing solvents recommended by the Chem . The synthesis of sulfones has attracted considerable attention due to their versatile synthetic utility and a vast area of potential applications .

属性

IUPAC Name |

1-chloro-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVPUWNTECRZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Chlorophenyl isopropyl sulfone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methyl-1H-indol-3-yl)(pyridin-2-ylamino)methyl]phenol](/img/structure/B349300.png)

![1-(3-isopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B349301.png)

![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)

![1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol](/img/structure/B349303.png)

![18-Phenyl-16-thia-1,2,3,4,5,14-hexaazapentacyclo[11.7.0.0^{2,6}.0^{7,12}.0^{15,19}]icosa-3,5,7(12),8,10,13,15(19),17-octaen-20-one](/img/structure/B349304.png)

![N'-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenoxy)pentanehydrazide](/img/structure/B349305.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)